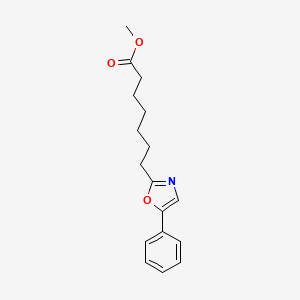
Methyl 7-(5-phenyl-1,3-oxazol-2-yl)heptanoate
Numéro de catalogue B8648310
Poids moléculaire: 287.35 g/mol
Clé InChI: ZCWRANGOCUZGAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08552039B2
Procedure details


Add a solution of 7-(2-oxo-2-phenylethylcarbamoyl)heptanoic acid methyl ester (7.05 g, 23.1 mmol) and carbon tetrabromide (11.3 g, 34.3 mmol) in methylene chloride over 40 minutes to a mixture of triphenylphosphine (9.0 g, 34.3 mmol) and DMAP (5.51 g, 45.1 mmol) in methylene chloride (500 mL) at room temperature under nitrogen. Stir the mixture for 30 minutes and add additional triphenylphosphine (2.6 g, 9.92 mmol) and carbon tetrabromide (3.35 g, 10.1 mmol). Stir the mixture for an additional 20 minutes, filter through Celite and wash with ethyl acetate (3×100 mL). Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate (70:30), to provide 7-(5-phenyloxazol-2-yl)heptanoic acid methyl ester (2.75 g, 41%).
Name
7-(2-oxo-2-phenylethylcarbamoyl)heptanoic acid methyl ester
Quantity
7.05 g
Type
reactant
Reaction Step One








Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:21])[NH:11][CH2:12][C:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(Br)(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[O:21][C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:12][N:11]=1
|
Inputs


Step One
|
Name
|
7-(2-oxo-2-phenylethylcarbamoyl)heptanoic acid methyl ester
|
|
Quantity
|
7.05 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCCCC(NCC(C1=CC=CC=C1)=O)=O)=O
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.51 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)(Br)Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the mixture for an additional 20 minutes
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with ethyl acetate (3×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify the residue by flash column chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexanes/ethyl acetate (70:30)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCCCCCC=1OC(=CN1)C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.75 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
